A Comprehensive Technical Guide to the Chemical and Physical Properties of 2-Phenoxyethanol
A Comprehensive Technical Guide to the Chemical and Physical Properties of 2-Phenoxyethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol (CAS No. 122-99-6), also known as ethylene glycol monophenyl ether, is a versatile organic compound widely utilized across various industries. It serves as a preservative in cosmetics and pharmaceuticals, a fixative for perfumes, a solvent for inks and resins, and an intermediate in chemical synthesis.[1][2] Its broad-spectrum antimicrobial activity against gram-negative and gram-positive bacteria, as well as yeast and mold, makes it a globally approved and commonly used preservative in personal care products.[3] This technical guide provides an in-depth overview of the core chemical and physical properties of 2-phenoxyethanol, complete with experimental protocols for their determination and visual diagrams to illustrate key processes.
Chemical and Physical Properties
The fundamental properties of 2-phenoxyethanol are summarized in the tables below, providing a consolidated reference for laboratory and development applications.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | [4] |
| Appearance | Colorless, slightly viscous, oily liquid | [5][6] |
| Odor | Faint, aromatic, pleasant | [4][5] |
| Melting Point | 11 - 14 °C (51.8 - 57.2 °F) | [4][5] |
| Boiling Point | 244 - 247 °C (471.2 - 476.6 °F) at 760 mmHg | [7][8] |
| Density | 1.102 - 1.107 g/mL at 20-25 °C | [7][8] |
| Refractive Index (n²⁰/D) | 1.537 - 1.539 | [6][7] |
| Vapor Pressure | 0.01 - 0.04 mbar at 20 °C | [5][9] |
| Vapor Density | 4.8 (Air = 1.0) | [5][8] |
Table 2: Solubility and Partitioning
| Property | Value | References |
| Solubility in Water | 26 - 30 g/L at 20 °C (Slightly soluble) | [5][10] |
| Solubility in Organic Solvents | Miscible with acetone, ethanol, and glycerol. Freely soluble in ether and sodium hydroxide solutions. | [4][6] |
| Partition Coefficient (log Kow) | 1.16 - 1.2 | [8] |
Table 3: Safety and Flammability
| Property | Value | References |
| Flash Point | 121 - 130 °C (250 - 266 °F) | [4][5] |
| Autoignition Temperature | 495 - 535 °C (923 - 995 °F) | [8] |
| Explosive Limits | 1.4 - 9.0% (V) | [8] |
| LD₅₀ (oral, rat) | 1.26 - 1.85 g/kg | [4][8] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of 2-phenoxyethanol are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature range over which the solid 2-phenoxyethanol transitions to a liquid state.
-
Apparatus: Melting point apparatus (e.g., DigiMelt or Mel-Temp), glass capillary tubes (sealed at one end), thermometer.[6][11]
-
Procedure:
-
Ensure the 2-phenoxyethanol sample is crystalline (may require cooling below its melting point) and dry.
-
Introduce a small amount of the solid sample into the open end of a capillary tube.
-
Compact the sample into the sealed bottom of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough range.[6]
-
For an accurate measurement, cool the block to at least 15-20 °C below the expected melting point.
-
Begin heating at a slow, controlled rate (1-2 °C/min) as the temperature approaches the melting range.[6][11]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).
-
The melting range is reported as T₁ - T₂. For pure substances, this range is typically narrow (0.5-1.0 °C).[11]
-
Determination of Boiling Point (Microscale/Thiele Tube Method)
This method determines the temperature at which the vapor pressure of 2-phenoxyethanol equals the atmospheric pressure.
-
Apparatus: Thiele tube or similar oil bath, thermometer, small test tube, capillary tube (sealed at one end), heat source, mineral oil.[13]
-
Procedure:
-
Add 2-3 mL of 2-phenoxyethanol to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is properly positioned for heating.[13]
-
Gently heat the arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.[10]
-
As the liquid heats, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point.[13]
-
Record the atmospheric pressure at the time of the experiment.[14]
-
Determination of Density (Pycnometer Method)
This gravimetric method provides a highly precise measurement of density by using a container of a known volume (pycnometer).[5][9]
-
Apparatus: Pycnometer (specific gravity bottle with a capillary stopper), analytical balance, thermometer.[9]
-
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m₁).[15]
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Ensure no air bubbles are trapped.
-
Carefully dry the exterior of the pycnometer and weigh it (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the 2-phenoxyethanol sample, measuring its temperature. Insert the stopper and dry the exterior.
-
Weigh the filled pycnometer (m₃).
-
Calculation:
-
Determination of Refractive Index (Abbé Refractometer)
This method measures the extent to which light is refracted when it passes through the 2-phenoxyethanol sample.
-
Apparatus: Abbé refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm).[4][16]
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Calibrate the instrument using a standard of known refractive index, such as distilled water.
-
Connect the refractometer to a water bath set to a constant temperature (e.g., 20 °C), as refractive index is temperature-dependent.[4]
-
Place a few drops of the 2-phenoxyethanol sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
Position the light source to illuminate the prisms.
-
While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible.
-
Adjust the chromaticity knob to eliminate any color fringe, creating a sharp, single line dividing the fields.
-
Turn the fine adjustment knob to center the dividing line exactly on the crosshairs of the eyepiece.[16]
-
Read the refractive index value from the instrument's scale.
-
Determination of Water Solubility (Shake-Flask Method)
This is a standard method for determining the solubility of substances that are soluble at levels greater than 10⁻² g/L.[17][18]
-
Apparatus: Flasks with stoppers, mechanical shaker or magnetic stirrer, constant temperature bath, analytical equipment for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Add an excess amount of 2-phenoxyethanol to a flask containing a known volume of distilled water. The excess solid/liquid ensures that a saturated solution is formed.
-
Seal the flask and place it in a constant temperature bath (e.g., 20 °C) on a shaker or stirrer.
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the required time, but 24-48 hours is common.[3]
-
After agitation, allow the flask to stand in the temperature bath to let undissolved material settle.
-
Carefully extract a sample from the clear, supernatant aqueous phase. This may require centrifugation or filtration to ensure no undissolved particles are present.[8]
-
Determine the concentration of 2-phenoxyethanol in the aqueous sample using a suitable, pre-calibrated analytical method.
-
The resulting concentration is the water solubility of the compound at that temperature.
-
Mandatory Visualizations
Synthesis of 2-Phenoxyethanol
One common industrial synthesis of 2-phenoxyethanol involves the reaction of phenol with ethylene oxide in an alkaline medium.[2]
Caption: Reaction pathway for the synthesis of 2-phenoxyethanol.
Analytical Workflow: Purity by Gas Chromatography
Gas Chromatography (GC) is a standard method for assessing the purity of 2-phenoxyethanol and quantifying any impurities, such as residual phenol.
Caption: Workflow for purity analysis of 2-phenoxyethanol via GC-FID.
References
- 1. hinotek.com [hinotek.com]
- 2. acs.org [acs.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. refractometer.pl [refractometer.pl]
- 5. fpharm.uniba.sk [fpharm.uniba.sk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. che.utah.edu [che.utah.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. vlab.amrita.edu [vlab.amrita.edu]
- 17. scribd.com [scribd.com]
- 18. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
